Tetrakis(trimethylsilyloxy)silane - 3555-47-3

Tetrakis(trimethylsilyloxy)silane

Catalog Number: EVT-318941
CAS Number: 3555-47-3
Molecular Formula: C12H36O4Si5
Molecular Weight: 384.84 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(trimethylsilyloxy)silane (TTMSS) is a silicon-containing organic compound frequently employed as a precursor in material science, particularly in the deposition of thin films via techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD). Its chemical formula is C12H36O4Si5. TTMSS is favored for its ability to generate silicon oxide (SiO2)-like films with desirable properties, including low dielectric constants, hydrophobicity, and potential for nanostructuring. [, , ]

Molecular Structure Analysis

In PECVD processes, TTMSS undergoes decomposition and reaction within the plasma environment. The specific reactions are complex and influenced by factors such as plasma power, pressure, and gas composition. Generally, the plasma breaks down TTMSS into reactive species, including silicon, oxygen, and hydrocarbon fragments. These species then interact on the substrate surface, forming a solid SiCOH film. [, , ]

a. Thin Film Deposition:

  • Film Formation: The specific film properties (e.g., composition, structure) are influenced by the plasma conditions and substrate properties. [, , ]

b. Hydrophobicity:

  • Surface Chemistry: The presence of Si-CH3 groups on the surface of films deposited using TTMSS contributes to their hydrophobic nature. These groups reduce the surface energy, making it energetically unfavorable for water to wet the surface. [, ]
Physical and Chemical Properties Analysis
  • Dielectric Constant: Can be tuned to low values (as low as 1.83) by controlling plasma power during deposition, making it suitable for low-k dielectric applications in microelectronics. [, , ]
  • Hydrophobicity: Demonstrates high water contact angles, indicating strong water repellency. This property is attributed to the presence of Si-CH3 groups on the film surface. [, ]
  • Chemical Structure: Primarily composed of Si-O-Si, Si-CH3, C-Hx, and H-Si-O bonds. The relative concentration of these bonds can be adjusted by altering deposition parameters. [, , ]
  • Mechanical Properties: Exhibits variable hardness and elastic modulus depending on plasma power and post-deposition treatments. Annealing can significantly impact these properties. []
Applications

a. Microelectronics: - Low-k Dielectrics: TTMSS is a key precursor for depositing ultra-low dielectric constant SiCOH films, critical for reducing signal delay and power consumption in microelectronic devices. [, , , ]

b. Flexible Electronics: - Flexible Substrates: TTMSS-derived SiCOH films can be deposited on flexible substrates like ITO/PEN, enabling the fabrication of flexible electronic devices. [, ] - Encapsulation Layers: The hydrophobic nature of these films makes them promising candidates for encapsulation layers in organic electronic devices, protecting them from moisture and oxygen degradation. []

c. Surface Modification: - Hydrophobic Coatings: TTMSS can be used to deposit hydrophobic coatings on various surfaces, including glass, enhancing their water repellency. [] - Cell Adhesion Control: The surface properties of TTMSS-derived films can be tailored to control cell adhesion, finding potential applications in biomedical engineering and cell culture. []

d. Other Applications: - Nanostructured Materials: The unique structure of TTMSS allows for the deposition of nanostructured SiO2-like films, opening avenues for applications in areas like catalysis and sensing. [, ]

Cyclohexane

    Compound Description: Cyclohexane is a cyclic hydrocarbon with the formula C6H12. It is often used as a solvent in chemical reactions and industrial processes. In the context of the provided papers, cyclohexane is used as a co-precursor with tetrakis(trimethylsilyloxy)silane (TTMSS) in plasma-enhanced chemical vapor deposition (PECVD) to create SiCOH films with low dielectric constants [, , ].

    Relevance: The addition of cyclohexane to the PECVD process allows for the incorporation of hydrocarbon porogens into the SiCOH films [, ]. These porogens lead to lower dielectric constants by reducing the film density and polarizability compared to films created with TTMSS alone.

Decamethylcyclopentasiloxane

    Relevance: Similar to tetrakis(trimethylsilyloxy)silane (TTMSS), DMDCS can be employed as a precursor in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of ultralow dielectric constant SiCOH films [].

Silicon Dioxide (SiO2)

    Relevance: SiO2 represents a structural analog to the films produced using tetrakis(trimethylsilyloxy)silane (TTMSS) in PECVD []. While TTMSS-derived films are designated as SiCOH due to the presence of carbon and hydrogen, they exhibit a predominantly inorganic SiO2-like character, as indicated by their chemical composition and properties.

Properties

CAS Number

3555-47-3

Product Name

Tetrakis(trimethylsiloxy)silane

IUPAC Name

tetrakis(trimethylsilyl) silicate

Molecular Formula

C12H36O4Si5

Molecular Weight

384.84 g/mol

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

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